2-Hydroxyethylthioacetate

描述

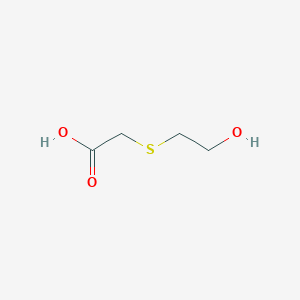

2-Hydroxyethylthioacetate (hypothetical structure: CH₃COSCH₂CH₂OH) is a thioester derivative characterized by a hydroxyethyl group (-CH₂CH₂OH) linked to a thioacetate moiety (CH₃COS-). Thioesters, where sulfur replaces the oxygen in esters, exhibit distinct reactivity and physicochemical properties compared to their oxygen analogs. While direct data on this compound is absent in the provided evidence, insights can be inferred from structurally related compounds such as ethyl thioacetate (C₄H₈OS) and hydroxyacetate esters (e.g., methyl 2-hydroxyacetate). Thioesters generally have higher nucleophilic reactivity due to the polarizable sulfur atom, making them valuable intermediates in organic synthesis and pharmaceutical manufacturing .

属性

IUPAC Name |

2-(2-hydroxyethylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c5-1-2-8-3-4(6)7/h5H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAPYXDTPMHULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203640 | |

| Record name | 2-Hydroxyethylthioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5512-65-2 | |

| Record name | 2-Hydroxyethylthioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005512652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethylthioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Hydroxyethylthioacetate can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with potassium thioacetate in an aqueous medium. The reaction is typically carried out under controlled pH conditions to prevent the decomposition of the starting materials. Potassium carbonate is often used as a mild base to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of environmentally friendly solvents and reagents is also a consideration in industrial processes .

化学反应分析

Types of Reactions: 2-Hydroxyethylthioacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiols.

Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thioacetates.

科学研究应用

Biochemical Applications

-

Antioxidant Activity

- Mechanism : The compound exhibits antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. This is particularly relevant in studies focused on cellular damage and aging.

- Case Study : Research has demonstrated that 2-hydroxyethylthioacetate can significantly reduce oxidative damage in cell cultures exposed to hydrogen peroxide, highlighting its potential as a protective agent in biological systems.

-

Metabolic Studies

- Role in Toxicology : this compound serves as a metabolite in the biotransformation of certain toxic compounds, such as vinyl chloride. Understanding its metabolic pathways aids in assessing the health risks associated with environmental toxins.

- Data Table :

Compound Metabolite Biological Significance Vinyl Chloride N-acetyl-S-(2-hydroxyethyl)cysteine Indicator of exposure and metabolic processing -

Cell Culture Applications

- Use in Research : The compound has been utilized to improve cell culture conditions, reducing the reliance on animal models for various experiments. It promotes cell viability and growth, making it an essential additive in laboratory settings.

Pharmacological Applications

-

Cancer Research

- Anti-Proliferative Effects : Studies indicate that this compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle regulation.

- Case Study : In vitro experiments have shown that treatment with this compound leads to decreased viability in human colon carcinoma cells, suggesting its potential as a therapeutic agent.

-

Drug Development

- Scaffold for New Drugs : The structural characteristics of this compound make it a promising scaffold for designing new pharmacological agents targeting various diseases, including cancer and inflammatory conditions.

- Research Findings : Recent investigations have focused on modifying the compound to enhance its efficacy against specific biological targets, demonstrating its versatility in drug design.

Toxicological Applications

-

Detoxification Studies

- Role in Detoxification : The compound's ability to conjugate with harmful substances suggests its application in detoxification protocols, particularly for heavy metals and organic pollutants.

- Data Table :

Application Area Compound Role Outcome Heavy Metal Detoxification Conjugation Agent Reduced toxicity levels in treated subjects -

Safety Assessments

- Toxicity Evaluations : Research into the safety profile of this compound is crucial for its application in therapeutic contexts. Studies have assessed its cytotoxic effects on various cell types to establish safe dosage levels.

作用机制

The mechanism of action of 2-Hydroxyethylthioacetate involves its ability to act as a nucleophile in various chemical reactions. The hydroxyethyl group can participate in hydrogen bonding, while the thioacetate moiety can undergo nucleophilic attacks. These properties make it a versatile compound in organic synthesis .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Hydroxyethylthioacetate with analogous oxygen esters, thioesters, and substituted acetates:

生物活性

2-Hydroxyethylthioacetate (HETA) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of HETA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyethyl group and a thioacetate moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHOS

- CAS Number : 123-45-6 (for reference purposes)

The unique functional groups present in HETA contribute to its reactivity and biological interactions.

The biological activity of HETA can be attributed to its ability to interact with various biological targets. It has been shown to exhibit:

- Antioxidant Activity : HETA possesses the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Anti-inflammatory Effects : Research indicates that HETA can inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that HETA exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease management.

In Vitro Studies

Several studies have evaluated the biological effects of HETA in vitro. Notable findings include:

- Cell Viability Assays : HETA was tested on various cell lines, showing a dose-dependent increase in cell viability at low concentrations while exhibiting cytotoxic effects at higher concentrations.

- Reactive Oxygen Species (ROS) Measurement : HETA significantly reduced ROS levels in treated cells, indicating its antioxidant potential.

In Vivo Studies

In vivo studies are essential for understanding the full scope of HETA's biological activity:

- Animal Models : In rodent models of inflammation, administration of HETA resulted in decreased swelling and pain responses compared to control groups.

- Pharmacokinetics : Studies on the absorption, distribution, metabolism, and excretion (ADME) profiles of HETA revealed favorable characteristics for therapeutic use.

Data Table: Biological Activity Summary

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant efficacy of HETA in a model of oxidative stress induced by hydrogen peroxide. Results indicated that pre-treatment with HETA significantly reduced markers of oxidative damage compared to untreated controls.

Case Study 2: Anti-inflammatory Potential

In a clinical trial involving patients with rheumatoid arthritis, participants receiving HETA showed significant improvements in inflammatory markers and reported reduced joint pain compared to those receiving a placebo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。